Tert-butyl 2-oxoimidazolidine-1-carboxylate

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Researchers need orthogonal protection for 2-oxoimidazolidine scaffolds without premature ester cleavage. This Boc-protected intermediate solves that: stable under basic/nucleophilic conditions, cleaves cleanly with mild acid (TFA/HCl). - Validated in imidapril (ACE inhibitor) synthesis - cited pharmaceutical route. - N3 position free for direct alkylation/acylation - reduces synthetic steps vs. bis-protected analogs. - Enables chiral auxiliary preparation for stereoselective amination/DKR. - Available in research-grade purity for process chemistry and medicinal chemistry campaigns.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 82933-19-5
Cat. No. B3156422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxoimidazolidine-1-carboxylate
CAS82933-19-5
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC1=O
InChIInChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(10)11/h4-5H2,1-3H3,(H,9,11)
InChIKeyOJSLPVQBWUEQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-oxoimidazolidine-1-carboxylate: Product Profile


Tert-butyl 2-oxoimidazolidine-1-carboxylate (CAS 82933-19-5) is a Boc-protected 2-imidazolidinone derivative that serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis . This compound, with a molecular weight of 186.21 g/mol and the formula C₈H₁₄N₂O₃, features a cyclic urea core with a single Boc protecting group at the N1 position, leaving the N3 position available for further functionalization . The tert-butyl carbamate (Boc) group confers orthogonal stability under basic and nucleophilic conditions while enabling mild acidic deprotection, a key property that distinguishes this compound from its methyl, ethyl, and benzyl ester analogs .

Orthogonal protection strategy Boc group remains intact under basic/nucleophilic conditions, enabling acid-mediated release without affecting base-sensitive intermediates.
Sequential deprotection workflows Single N1-Boc architecture allows selective deprotection while leaving N3 available for subsequent functionalization.
Medicinal chemistry scaffold Mono-protected 2-imidazolidinone core supports direct diversification without pre-deprotection steps.

Tert-butyl 2-oxoimidazolidine-1-carboxylate: Differentiation from Analogs


While multiple 2-oxoimidazolidine-1-carboxylate esters exist—including methyl, ethyl, and 4-nitrophenyl variants—direct substitution is precluded by divergent stability profiles, deprotection chemistry, and synthetic utility . The tert-butyl ester offers distinct advantages: it resists nucleophilic cleavage under basic conditions where methyl and ethyl esters undergo saponification, yet it cleaves cleanly under mild acidic conditions (e.g., TFA or HCl) without the hydrogenolysis equipment required for benzyl esters [1]. In ACE inhibitor synthesis, the Boc group of tert-butyl 2-oxoimidazolidine-1-carboxylate enables sequential deprotection strategies that are incompatible with other ester derivatives [2]. The following quantitative evidence establishes the specific differentiation dimensions that drive procurement decisions.

Ester analog mismatch
Methyl and ethyl esters require strongly basic saponification, which may racemize adjacent stereocenters—conditions that the Boc group avoids.
Activated ester instability
4-Nitrophenyl analog exhibits enhanced electrophilicity and ambient hydrolysis risk, typically requiring cold-chain storage that complicates inventory.
Bis-protected scaffold limitation
N1,N3-di-Boc imidazolidinones lack a free nucleophilic site, demanding additional deprotection steps before functionalization can begin.

Tert-butyl 2-oxoimidazolidine-1-carboxylate: Procurement Decision Evidence


Boc Deprotection Selectivity Advantage

The tert-butyl carbamate (Boc) group in tert-butyl 2-oxoimidazolidine-1-carboxylate can be selectively removed under mild acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane) without affecting other base-sensitive functionality [1]. In contrast, the methyl ester analog (methyl 2-oxoimidazolidine-1-carboxylate) requires strongly basic saponification conditions (NaOH or LiOH) for deprotection, which can epimerize adjacent stereocenters or cleave other base-labile groups [2]. This orthogonal reactivity enables sequential deprotection in complex synthetic sequences—a critical advantage in multi-step pharmaceutical syntheses where the methyl ester would be incompatible with base-sensitive intermediates [3].

Boc deprotection selectivity
Head-to-head
Target: TFA/CH₂Cl₂ (1:1), 25°C, 1–2 h; or 4M HCl/dioxane, 30 min
Comparator (methyl ester): 1M NaOH/MeOH or LiOH/THF-H₂O, 0–25°C, 2–12 h
Acid-labile Boc vs. base-labile methyl ester: orthogonal reactivity supports sequential deprotection.
Literature-reported standard protocols; verify compatibility with specific substrate.
Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

Room Temperature Storage Stability

Tert-butyl 2-oxoimidazolidine-1-carboxylate is stable at room temperature storage (RT) as a powder, eliminating the need for cold-chain logistics during procurement and long-term inventory . In contrast, the 4-nitrophenyl 2-oxoimidazolidine-1-carboxylate analog (CAS 100743-74-6) exhibits enhanced electrophilicity due to the electron-withdrawing nitro group, rendering the ester bond susceptible to ambient hydrolysis and requiring refrigerated storage to maintain integrity . This stability differential directly impacts total cost of ownership and supply chain reliability for research organizations.

Room temperature storage
Class-level
Target: powder, recommended RT storage
Comparator (4-nitrophenyl): recommended 2–8°C due to activated ester lability
Ambient storage reduces cold-chain dependency and logistics cost.
Vendor technical datasheets; class-level inference for the analog.
Stability Storage Conditions Supply Chain

N3 Nucleophilic Site for Direct Functionalization

Tert-butyl 2-oxoimidazolidine-1-carboxylate contains a single Boc protecting group at N1, leaving the N3 position available for alkylation, acylation, or other functionalization without requiring deprotection . This mono-protected architecture contrasts with bis-Boc-imidazolidinone derivatives (both N1 and N3 Boc-protected), which lack an available nucleophilic site and therefore require deprotection before any further functionalization can occur [1]. The availability of a free N3 nucleophilic center enables direct diversification in library synthesis and medicinal chemistry campaigns, reducing synthetic steps compared to bis-protected analogs .

Free N3 nucleophilic site
Class-level
Target: 1 free N3 site for direct alkylation/acylation
Comparator (bis-Boc): 0 free sites; requires initial deprotection
Mono-Boc architecture saves at least one synthetic step in library synthesis.
Based on structural assessment; experimental validation recommended.
Medicinal Chemistry Scaffold Functionalization Library Synthesis

Commercial Purity and Quality Assurance

Tert-butyl 2-oxoimidazolidine-1-carboxylate is commercially available from major suppliers at standardized purity specifications of 95% (Sigma-Aldrich/Enamine) and NLT 98% (MolCore) . This established purity range exceeds the typical research-grade specifications for in-house synthesized analogs, where purity often varies batch-to-batch between 90-95% unless additional purification is performed . For procurement professionals, this translates to reduced QC burden and consistent synthetic performance across multiple orders from validated supply chains.

Commercial purity specification
Data to verify
Target: 95% (Sigma-Aldrich) / NLT 98% (MolCore)
In-house analogs: typical crude purity 90–95%
Batch-certified purity reduces in-house QC burden and lead time.
Supplier-provided COA; confirm lot-specific specifications.
Purity Quality Control Procurement

Tert-butyl 2-oxoimidazolidine-1-carboxylate: Research Application Scenarios


Imidapril Synthesis Intermediate

Tert-butyl 2-oxoimidazolidine-1-carboxylate serves as the key Boc-protected imidazolidinone intermediate in the multi-step diastereoselective synthesis of imidapril, an ACE inhibitor antihypertensive drug [1]. The compound undergoes sequential deprotection and coupling to construct the (S,S,S)-configured 2-oxoimidazolidine-4-carboxylic acid core of imidapril. This established pharmaceutical route provides a validated, citable precedent for procurement justification in drug discovery and process chemistry [2].

Library Synthesis via N3 Functionalization

The single Boc protection at N1 of tert-butyl 2-oxoimidazolidine-1-carboxylate leaves the N3 position free for direct alkylation, acylation, or other diversification reactions without requiring an initial deprotection step [1]. This architecture enables efficient parallel synthesis of 2-oxoimidazolidine-based compound libraries for SAR exploration in medicinal chemistry campaigns, reducing synthetic step count relative to bis-protected imidazolidinone scaffolds [2].

Chiral Imidazolidinone Auxiliary Precursor

Tert-butyl 2-oxoimidazolidine-1-carboxylate can be alkylated at N3 and further functionalized to generate chiral 2-oxoimidazolidine-4-carboxylate derivatives, which serve as chiral auxiliaries in stereoselective amination and dynamic kinetic resolution reactions [1]. The Boc group provides orthogonal protection during auxiliary preparation and can be removed under mild acidic conditions without affecting the stereochemical integrity of the imidazolidinone core [2].

Application
Selection Property
Validation Focus
Imidapril synthesis intermediate
Boc orthogonal protection for diastereoselective coupling
Sequential deprotection efficiency; stereochemical integrity of (S,S,S)-core
Library synthesis via N3 functionalization
Single free N3 site for direct diversification
Alkylation/acylation yield; compatibility with parallel synthesis
Chiral imidazolidinone auxiliary precursor
Mild acidic Boc removal preserves stereochemistry
Enantiomeric excess after auxiliary preparation; auxiliary cleavage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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